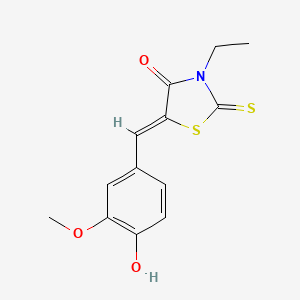

(Z)-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a Schiff base . Schiff bases are a class of compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .

Synthesis Analysis

Schiff bases are typically synthesized by the condensation of an amine with a carbonyl compound . The exact synthesis process for this specific compound is not available in the search results.Molecular Structure Analysis

The molecular structure of similar compounds consists of a metal ion bound to two singly deprotonated Schiff base bridging ligands .Chemical Reactions Analysis

The influence of hydroxyl groups on the aromatic ring was studied during its reaction with non-enolizable aldehydes .Applications De Recherche Scientifique

Tyrosinase Inhibition and Skin-Whitening

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in the synthesis of melanin, which affects skin pigmentation. The compound exhibited significant inhibitory activity, suggesting its application in skin-whitening products and treatments for hyperpigmentation disorders.

Anti-Tumor Properties

Research indicates that structurally similar compounds possess anti-tumor activities . By extension, our compound of interest could be investigated for its efficacy in inhibiting tumor growth, particularly in hormone-responsive cancers such as breast cancer.

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for creating various derivatives with potential biological activities . Its structural flexibility allows for the synthesis of numerous analogs, expanding the chemical space for drug discovery.

Enzyme Kinetics Studies

Due to its interaction with enzymes like tyrosinase, the compound is valuable in enzyme kinetics studies . It can help understand enzyme mechanisms and the design of enzyme inhibitors, which are crucial in developing new pharmaceuticals.

Melanin Production Research

The compound’s ability to affect melanin production makes it a useful tool in melanin research . It can help explore the regulation of melanin synthesis and its role in various biological processes and diseases.

Cosmetic Industry Applications

Given its potential skin-whitening effects, this compound could be used in the cosmetic industry to develop new products aimed at reducing skin pigmentation and treating age spots .

Renewable High-Density Fuel Research

Compounds with similar structures have been used in the synthesis of renewable high-density fuels . This suggests possible applications in energy research, focusing on sustainable and efficient fuel sources.

MicroRNA Expression Regulation

Related compounds have shown to regulate microRNA expression . This compound could be studied for its impact on gene expression, which is vital in understanding cellular processes and developing gene therapies.

Mécanisme D'action

Propriétés

IUPAC Name |

(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-3-14-12(16)11(19-13(14)18)7-8-4-5-9(15)10(6-8)17-2/h4-7,15H,3H2,1-2H3/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXASULPQVFPEN-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2593158.png)

![Ethyl 4,5-dimethyl-2-[[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2593159.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2593166.png)

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-{methyl[(4-methylbenzoyl)oxy]amino}-2-propen-1-one](/img/structure/B2593170.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593171.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2593172.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2593173.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2593179.png)